4-(4-Fluorophenyl)-2,2-dimethylbutanoic acid
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Overview
Description
4-(4-Fluorophenyl)-2,2-dimethylbutanoic acid is an organic compound that belongs to the class of fluorinated aromatic acids It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2,2-dimethylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and 2,2-dimethylbutanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and tetrahydrofuran.
Reaction Steps: The process may involve multiple steps, including halogenation, alkylation, and esterification, followed by hydrolysis to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2,2-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve the use of nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound ketone, while reduction may produce 4-(4-Fluorophenyl)-2,2-dimethylbutanol.
Scientific Research Applications
4-(4-Fluorophenyl)-2,2-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a butanoic acid moiety.
4-Fluorophenylacetic acid: Contains an acetic acid group instead of a butanoic acid group.
3-Chloro-4-fluorophenylboronic acid: Contains both chlorine and fluorine atoms on the phenyl ring.
Uniqueness
4-(4-Fluorophenyl)-2,2-dimethylbutanoic acid is unique due to its specific combination of a fluorinated phenyl ring and a dimethylbutanoic acid moiety. This structure imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H15FO2 |
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Molecular Weight |
210.24 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2,2-dimethylbutanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-12(2,11(14)15)8-7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
YKDOUSHIRFJFOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
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